molecular formula C22H40O6 B14255404 Trimethyl hexadecane-1,2,16-tricarboxylate CAS No. 185760-23-0

Trimethyl hexadecane-1,2,16-tricarboxylate

Cat. No.: B14255404
CAS No.: 185760-23-0
M. Wt: 400.5 g/mol
InChI Key: TVSZEOHBZRENAA-UHFFFAOYSA-N
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Description

Trimethyl hexadecane-1,2,16-tricarboxylate is an organic compound with the molecular formula C19H34O6 It is a tricarboxylate ester, meaning it contains three carboxylate groups (-COO-) attached to a hexadecane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trimethyl hexadecane-1,2,16-tricarboxylate typically involves esterification reactions. One common method is the reaction of hexadecane-1,2,16-tricarboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:

Hexadecane-1,2,16-tricarboxylic acid+3CH3OHH2SO4Trimethyl hexadecane-1,2,16-tricarboxylate+3H2O\text{Hexadecane-1,2,16-tricarboxylic acid} + 3 \text{CH}_3\text{OH} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + 3 \text{H}_2\text{O} Hexadecane-1,2,16-tricarboxylic acid+3CH3​OHH2​SO4​​Trimethyl hexadecane-1,2,16-tricarboxylate+3H2​O

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the esterification process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Trimethyl hexadecane-1,2,16-tricarboxylate can undergo various chemical reactions, including:

    Oxidation: The ester groups can be oxidized to form carboxylic acids.

    Reduction: The ester groups can be reduced to alcohols.

    Substitution: The ester groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester groups under basic or acidic conditions.

Major Products Formed

    Oxidation: Hexadecane-1,2,16-tricarboxylic acid.

    Reduction: Hexadecane-1,2,16-triol.

    Substitution: Various substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

Trimethyl hexadecane-1,2,16-tricarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe or as a component in drug delivery systems.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, lubricants, and plasticizers.

Mechanism of Action

The mechanism of action of trimethyl hexadecane-1,2,16-tricarboxylate depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, modulating their activity. The ester groups can undergo hydrolysis to release the corresponding carboxylic acids, which can then participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Trimethyl 1,3,5-benzenetricarboxylate: Another tricarboxylate ester with a benzene ring instead of a hexadecane backbone.

    Trimethyl 1,2,4-benzenetricarboxylate: Similar structure but with different positions of the carboxylate groups on the benzene ring.

Uniqueness

Trimethyl hexadecane-1,2,16-tricarboxylate is unique due to its long aliphatic chain, which imparts different physical and chemical properties compared to aromatic tricarboxylates

Properties

CAS No.

185760-23-0

Molecular Formula

C22H40O6

Molecular Weight

400.5 g/mol

IUPAC Name

trimethyl hexadecane-1,2,16-tricarboxylate

InChI

InChI=1S/C22H40O6/c1-26-20(23)17-15-13-11-9-7-5-4-6-8-10-12-14-16-19(22(25)28-3)18-21(24)27-2/h19H,4-18H2,1-3H3

InChI Key

TVSZEOHBZRENAA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCCCCCCCCCCC(CC(=O)OC)C(=O)OC

Origin of Product

United States

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